4-Fluoro-1,5-dimethyl-1H-indole
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Overview
Description
4-Fluoro-1,5-dimethyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of fluorine and methyl groups to the indole structure can enhance its biological activity and stability, making this compound a compound of interest in various scientific fields.
Preparation Methods
The synthesis of 4-Fluoro-1,5-dimethyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions . For industrial production, the process may involve the use of N,N-dimethylmethylene ammonium chloride in acetic acid, followed by elimination of the tosyl masking group . The reaction conditions typically include refluxing in methanol with methanesulfonic acid, yielding the desired indole derivative in good yield .
Chemical Reactions Analysis
4-Fluoro-1,5-dimethyl-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of the indole nucleus, electrophilic substitution reactions occur readily.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Substitution Reactions: The fluorine and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
4-Fluoro-1,5-dimethyl-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Medicine: Its potential therapeutic applications include the development of new drugs for various diseases.
Industry: The compound can be used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Fluoro-1,5-dimethyl-1H-indole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
4-Fluoro-1,5-dimethyl-1H-indole can be compared with other indole derivatives, such as:
5-Fluoro-1H-indole: Similar in structure but lacks the additional methyl groups, which may affect its biological activity.
1-Methyl-1H-indole: Lacks the fluorine atom, which can influence its reactivity and stability.
1,5-Dimethyl-1H-indole: Lacks the fluorine atom, which can alter its biological properties.
The uniqueness of this compound lies in the combination of fluorine and methyl groups, which can enhance its biological activity and stability compared to other indole derivatives .
Properties
Molecular Formula |
C10H10FN |
---|---|
Molecular Weight |
163.19 g/mol |
IUPAC Name |
4-fluoro-1,5-dimethylindole |
InChI |
InChI=1S/C10H10FN/c1-7-3-4-9-8(10(7)11)5-6-12(9)2/h3-6H,1-2H3 |
InChI Key |
YCNNNVQAHPPEJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)N(C=C2)C)F |
Origin of Product |
United States |
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